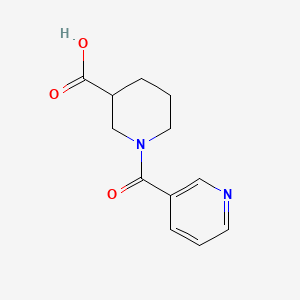

1-Nicotinoylpiperidine-3-carboxylic acid

Description

1-Nicotinoylpiperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with a carboxylic acid group at position 3 and a nicotinoyl group (pyridine-3-carbonyl) at position 1. The nicotinoyl moiety is derived from nicotinic acid (pyridine-3-carboxylic acid), a vitamin B3 analog with broad pharmacological significance, including roles in lipid metabolism, antimicrobial activity, and anti-inflammatory effects .

Properties

IUPAC Name |

1-(pyridine-3-carbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(9-3-1-5-13-7-9)14-6-2-4-10(8-14)12(16)17/h1,3,5,7,10H,2,4,6,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUKOZDYHYWYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223058 | |

| Record name | 1-(3-Pyridinylcarbonyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67691-61-6 | |

| Record name | 1-(3-Pyridinylcarbonyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67691-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridinylcarbonyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nicotinoylpiperidine-3-carboxylic acid typically involves the reaction of 3-pyridinecarboxylic acid with piperidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Nicotinoylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-Nicotinoylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biological systems and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Nicotinoylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis compare 1-nicotinoylpiperidine-3-carboxylic acid with key analogs based on substituent groups, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison of Piperidine-3-carboxylic Acid Derivatives

Substituent-Driven Physicochemical Properties

- Nicotinoyl vs. However, the acetylated analog (1-acetylpiperidine-3-carboxylic acid) exhibits higher lipophilicity (logP ~0.5–1.0), favoring blood-brain barrier penetration, as seen in nipecotic acid prodrugs .

- Nitro-Substituted Derivatives : Compounds like 1-(4-nitrophenyl)piperidine-3-carboxylic acid and 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid bear electron-withdrawing nitro groups, which may stabilize negative charges on the carboxylic acid moiety, altering ionization and solubility. These derivatives are often intermediates in medicinal chemistry but lack direct biological data .

- Chlorobenzyl and Carbamoyl Groups : The 3-chlorobenzyl substituent () increases molecular weight and lipophilicity, suggesting utility in central nervous system (CNS) drug design. Conversely, the cyclopentylcarbamoyl group () mimics peptide bonds, enabling protease resistance or peptide receptor targeting .

Biological Activity

1-Nicotinoylpiperidine-3-carboxylic acid (NPCA) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

1-Nicotinoylpiperidine-3-carboxylic acid is characterized by its unique structure, which includes a piperidine ring substituted with a nicotinoyl group and a carboxylic acid functional group. This structural composition is crucial for its interaction with biological targets.

Antioxidant Activity

NPCA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses. Activation of Nrf2 leads to the upregulation of various antioxidant genes, providing protective effects against oxidative stress-related diseases such as chronic obstructive pulmonary disease (COPD) and non-alcoholic steatohepatitis (NASH) .

Anti-inflammatory Effects

Research indicates that NPCA exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been associated with the reduction of pro-inflammatory cytokines, suggesting its potential in treating inflammatory conditions .

Neuroprotective Effects

Studies have demonstrated that NPCA may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Parkinson's disease. Its ability to reduce oxidative stress and inflammation in neuronal cells positions it as a candidate for further investigation in neuroprotection .

The biological activity of NPCA can be attributed to its interaction with various molecular targets:

- Nrf2 Activation : NPCA enhances the expression of antioxidant enzymes through Nrf2 activation, which helps mitigate oxidative damage.

- Cytokine Modulation : By influencing signaling pathways related to inflammation, NPCA can decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Neuroprotective Pathways : NPCA's effects on neuronal cells involve the modulation of pathways related to apoptosis and cell survival.

Case Studies

- A study investigating the effects of NPCA on oxidative stress in a rat model showed significant reductions in markers of oxidative damage when administered prior to exposure to oxidative agents. This suggests its potential as a protective agent against oxidative stress .

- In a mouse model of Parkinson's disease, treatment with NPCA resulted in improved motor function and reduced neuroinflammation, highlighting its therapeutic potential in neurodegenerative disorders .

Data Tables

| Biological Activity | Mechanism | Disease Models | Outcome |

|---|---|---|---|

| Antioxidant | Nrf2 Activation | COPD, NASH | Reduced oxidative stress markers |

| Anti-inflammatory | Cytokine Modulation | Arthritis | Decreased TNF-alpha levels |

| Neuroprotective | Apoptosis Inhibition | Parkinson's Disease | Improved motor function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.